2-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol
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Overview
Description
2-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol is a complex organic compound that features a piperidine ring, a benzyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol typically involves the reaction of piperidine derivatives with benzyl and ethyl amines under controlled conditions. One common method includes the use of a piperidine ring as the starting material, which is then functionalized through a series of reactions involving benzylation and ethylation . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol moiety into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-ethyl-piperidinone, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism by which 2-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-ethanol: Lacks the benzyl and ethyl groups, making it less complex.
3-(Benzyl-ethyl-amino)-piperidine: Similar structure but without the ethanol moiety.
N-Benzylpiperidine: Contains the benzyl group but lacks the ethanol and ethyl groups.
Uniqueness
2-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol is unique due to its combination of a piperidine ring, benzyl group, and ethanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-[(3R)-3-[benzyl(ethyl)amino]piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-2-18(13-15-7-4-3-5-8-15)16-9-6-10-17(14-16)11-12-19/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHQOVHXDNEWLX-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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